REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([CH3:15])[C:5]2[C:10]([CH:11]=1)=[C:9]([N+:12]([O-])=O)[CH:8]=[CH:7][CH:6]=2.[BH4-].[Na+]>O1CCOCC1.CO.O.[Ni](Cl)Cl>[NH2:12][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:11]=[C:2]([Cl:1])[N:3]=[C:4]2[CH3:15] |f:1.2,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=CC=CC(=C2C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
66 mg
|
Type
|
catalyst
|
Smiles
|
O.[Ni](Cl)Cl
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched by the addition of water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organics were washed with 10% NH4OH (aq)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc/hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |